molecular formula C21H28ClN5O3S B2678021 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189911-23-6

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2678021
CAS No.: 1189911-23-6
M. Wt: 466
InChI Key: LQXDNIIZRJMCBY-UHFFFAOYSA-N
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Description

Rational Design Principles for Multifunctional Heterocyclic Systems

The rational design of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide aligns with three core principles in hybrid scaffold development:

  • Pharmacophoric Complementarity : The sulfonamide group (–SO₂NH–) serves as a hydrogen bond acceptor/donor, enabling interactions with enzymatic active sites such as carbonic anhydrase or cyclooxygenase. Piperazine, a six-membered diamine ring, introduces conformational flexibility, allowing the molecule to adopt binding poses compatible with diverse protein cavities. Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, provides bioisosteric replacement for imidazole or triazole rings, reducing metabolic liabilities while maintaining aromatic stacking interactions.

  • Bioavailability Optimization : Substituents like the cyclohexyl carboxamide (–NHCOC₆H₁₁) enhance lipophilicity (logP ≈ 3.2), balancing blood-brain barrier permeability (predicted PSA = 98 Ų) and aqueous solubility. The 3-chlorophenyl group contributes to π-π stacking with aromatic residues in target proteins, as evidenced by docking studies showing binding energies ≤ –8.5 kcal/mol.

  • Resistance Mitigation : Hybridization reduces susceptibility to mono-target resistance mechanisms. For instance, combining sulfonamide’s enzyme inhibition with pyrazole’s kinase modulation broadens the activity spectrum, a strategy validated in antitubercular hybrids achieving MIC values ≤ 12.5 μg/mL.

Structural Motif Integration: Piperazine Linkers and Sulfonyl Pharmacophores

The piperazine linker in this compound serves dual roles:

  • Spatial Orientation : The 4-(3-chlorophenyl)piperazine moiety positions the chlorophenyl group 7.2 Å from the pyrazole core, optimal for engaging hydrophobic pockets in G protein-coupled receptors (GPCRs).
  • Solubility Modulation : Piperazine’s basic nitrogen (pKa ≈ 9.1) facilitates salt formation under physiological conditions, improving oral bioavailability.

Sulfonamide integration follows established structure-activity relationships (SARs):

  • Electron-withdrawing groups (e.g., –Cl) at the phenyl ring enhance sulfonamide’s electrophilicity, strengthening hydrogen bonds with catalytic residues like Thr199 in carbonic anhydrase.
  • The sulfonyl (–SO₂–) bridge confers metabolic stability by resisting esterase-mediated hydrolysis, extending plasma half-life to >6 hours in preclinical models.

Historical Evolution of Pyrazole Carboxamide Derivatives as Bioactive Agents

Pyrazole carboxamides have evolved through three developmental phases:

  • First-Generation Analogues (1990s–2000s) : Simple 1,3-diarylpyrazoles (e.g., celecoxib) demonstrated COX-2 inhibition but suffered from cardiovascular toxicity due to inadequate selectivity.
  • Second-Generation Hybrids (2010s) : Incorporation of sulfonamide groups (e.g., 11 in ) improved target specificity, reducing off-target effects by 40% in kinase assays.
  • Third-Generation Multifunctional Systems (2020s) : Integration with piperazine linkers and carboxamide tails, as seen in 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide , enabled simultaneous modulation of enzymatic and receptor targets. Recent derivatives show ≤ 0.4 μM IC₅₀ against kinases like GSK3α/β, outperforming earlier analogs by 15-fold.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O3S/c1-25-15-19(20(28)23-17-7-3-2-4-8-17)21(24-25)31(29,30)27-12-10-26(11-13-27)18-9-5-6-16(22)14-18/h5-6,9,14-15,17H,2-4,7-8,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXDNIIZRJMCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide involves its role as a serotonergic antagonist. It binds to serotonin receptors but does not activate them, thereby blocking the actions of serotonin or serotonergic agonists . This interaction affects various molecular targets and pathways involved in neurotransmission and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to related pyrazole and piperazine derivatives, focusing on structural variations and their implications for biological activity.

Table 1: Structural and Functional Comparison

Compound Name / Key Features Biological Activity / Receptor Affinity Key Structural Differences vs. Target Compound Reference
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide CB1 antagonist (IC₅₀ = 0.139 nM) Replaces sulfonylpiperazine with dichlorophenyl and pyridylmethyl groups; lacks cyclohexyl carboxamide
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Anti-bacterial, anti-viral Pyridazine core instead of pyrazole; phenoxypropyl-piperazine substituent
Anandamide (arachidonylethanolamide) Endogenous CB1/CB2 agonist Fatty acid ethanolamide structure; lacks heterocyclic core
Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate Synthetic intermediate; no direct activity Quinoline and dimethoxyphenyl substituents; ester group vs. carboxamide

Pyrazole-Based CB1 Antagonists

The compound in shares a pyrazole-carboxamide scaffold with the target molecule but replaces the sulfonylpiperazine group with a dichlorophenyl ring and a pyridylmethyl substituent. This structural simplification results in high CB1 antagonism (IC₅₀ = 0.139 nM), suggesting that bulky aromatic groups at the 1- and 5-positions of pyrazole enhance receptor binding .

Piperazine Derivatives in Medicinal Chemistry

Piperazine-linked compounds, such as the pyridazine derivative in , demonstrate diverse bioactivities (e.g., anti-bacterial, anti-viral) depending on substituents. The target compound’s 3-chlorophenyl-piperazinylsulfonyl group may confer selectivity for serotonin or dopamine receptors, as piperazine is a common pharmacophore in CNS-targeting drugs. However, the sulfonyl group introduces polarity, which could limit CNS penetration compared to non-sulfonated analogs .

Carboxamide vs. Ester Functionalization

Compounds in feature pyrazole-3-carboxylate esters, which are metabolically labile compared to the target’s cyclohexyl carboxamide. The carboxamide group enhances metabolic stability and may improve oral bioavailability, as seen in other drug candidates .

Biological Activity

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide (CAS Number: 1185151-85-2) is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H26ClN5O3SC_{22}H_{26}ClN_{5}O_{3}S, with a molecular weight of 492.0 g/mol. The structural features include a pyrazole core, a piperazine moiety, and a sulfonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H26ClN5O3S
Molecular Weight492.0 g/mol
CAS Number1185151-85-2

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. The presence of the chlorophenyl group in the piperazine structure is believed to enhance cytotoxicity against cancer cells.

Case Study: Antitumor Activity

A study evaluated the efficacy of related pyrazole compounds against human cancer cell lines such as HeLa and MCF-7. The results demonstrated that certain derivatives could induce apoptosis through caspase activation pathways, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound's sulfonamide group may contribute to its antimicrobial properties. Similar compounds have been tested for antifungal and antibacterial activities, showing promising results against pathogens like Mycobacterium tuberculosis and various fungal strains.

Case Study: Antifungal Efficacy

In vitro studies demonstrated that pyrazole derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger. Compounds were tested for minimum inhibitory concentrations (MIC), revealing effective inhibition at low concentrations .

Neuropharmacological Effects

The piperazine moiety suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly as dopamine antagonists.

Case Study: Antidepressant Activity

In animal models, related compounds have shown antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These findings indicate that the compound may influence serotonin and norepinephrine levels .

The biological activity of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells.
  • Modulation of Neurotransmitter Systems : Interaction with dopamine receptors may mediate neuropharmacological effects.

Q & A

Q. What synthetic strategies are recommended for constructing the 1H-pyrazole-4-carboxamide core in this compound?

The pyrazole-4-carboxamide core can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid intermediate. Subsequent coupling with cyclohexylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) forms the carboxamide group . For regioselective methylation at the N1 position, alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) is effective .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (≥98%) .
  • NMR : Confirm the sulfonyl-piperazine linkage via characteristic downfield shifts for SO₂ protons (~3.5–4.0 ppm in 1^1H NMR) and carbonyl resonances (~165–170 ppm in 13^{13}C NMR) .
  • HRMS : Validate the molecular ion peak (e.g., [M+H]⁺) with a mass error <2 ppm .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Receptor binding : Screen for affinity at serotonin (5-HT₁A/2A) or dopamine receptors due to structural similarity to piperazine-containing ligands. Use radioligand displacement assays with [³H]-spiperone or [³H]-ketanserin .
  • Enzyme inhibition : Test against kinases (e.g., JAK3, EGFR) using fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina to model binding poses in 5-HT₁A (PDB: 7E2Z) or kinase domains. Key interactions include hydrogen bonding between the sulfonyl group and Arg residues, and hydrophobic packing of the cyclohexyl moiety .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in receptor binding data across studies?

  • Experimental variables : Control for buffer pH (7.4 vs. 6.8), which affects protonation of the piperazine nitrogen and sulfonyl group .
  • Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with inconsistent cell-based vs. cell-free results .

Q. How to optimize the compound’s metabolic stability without compromising potency?

  • Isotopic labeling : Replace the methyl group at N1 with 13^{13}C or 2^{2}H to track metabolic degradation pathways via LC-MS .
  • Prodrug design : Mask the carboxamide as a tert-butyl ester to enhance oral bioavailability, with enzymatic cleavage in vivo .

Q. What analytical methods quantify trace impurities in bulk synthesis?

  • LC-MS/MS : Detect sulfonamide byproducts (e.g., from incomplete coupling) using a Q-TOF mass spectrometer in MRM mode .
  • XRD : Characterize crystalline impurities (>0.1% w/w) by comparing experimental diffraction patterns with Cambridge Structural Database entries .

Methodological Challenges and Solutions

Q. Why does the sulfonyl-piperazine linkage exhibit variable reactivity in cross-coupling reactions?

  • Steric hindrance : The 3-chlorophenyl group on piperazine restricts access to the sulfonyl electrophile. Use bulky palladium catalysts (e.g., XPhos Pd G3) for Suzuki-Miyaura couplings .
  • Solvent effects : Polar aprotic solvents (DMSO > DMF) stabilize transition states in nucleophilic substitutions .

Q. How to address low yields in large-scale N-cyclohexylcarboxamide formation?

  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yields from 45% to 72% .
  • Flow chemistry : Use a continuous reactor with immobilized carbodiimide reagents to minimize side reactions .

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